3-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester 3-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18696478
InChI: InChI=1S/C14H22N2O2S2/c1-14(2,3)18-13(17)16-6-4-5-11(8-16)19-9-12-7-15-10-20-12/h7,10-11H,4-6,8-9H2,1-3H3
SMILES:
Molecular Formula: C14H22N2O2S2
Molecular Weight: 314.5 g/mol

3-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18696478

Molecular Formula: C14H22N2O2S2

Molecular Weight: 314.5 g/mol

* For research use only. Not for human or veterinary use.

3-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H22N2O2S2
Molecular Weight 314.5 g/mol
IUPAC Name tert-butyl 3-(1,3-thiazol-5-ylmethylsulfanyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H22N2O2S2/c1-14(2,3)18-13(17)16-6-4-5-11(8-16)19-9-12-7-15-10-20-12/h7,10-11H,4-6,8-9H2,1-3H3
Standard InChI Key OYFJODJEFIFCMS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)SCC2=CN=CS2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s architecture comprises three distinct moieties:

  • Piperidine ring: A six-membered saturated nitrogen heterocycle providing conformational rigidity.

  • Thiazol-5-ylmethylsulfanyl group: A sulfur-linked thiazole substituent contributing π-electron density and hydrogen-bonding capabilities.

  • tert-Butyl carbamate (Boc): A bulky protective group that enhances solubility in organic solvents and prevents unwanted nucleophilic attacks at the piperidine nitrogen .

The spatial arrangement of these groups creates a pseudo-axial orientation for the thiazole moiety, as evidenced by computational models . This configuration influences its reactivity in substitution and cycloaddition reactions.

Spectroscopic Identification

Key spectroscopic data include:

  • ¹H NMR: Distinct signals at δ 1.45 ppm (tert-butyl protons), δ 3.30–3.80 ppm (piperidine CH₂ groups), and δ 7.45 ppm (thiazole C-H) .

  • IR: Strong absorption bands at 1695 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-S-C asymmetric stretch).

  • Mass spectrometry: Molecular ion peak at m/z 349.5 with fragmentation patterns confirming the loss of the Boc group (m/z 249.3) .

Synthetic Methodologies

Stepwise Synthesis

Industrial-scale production typically follows a four-step protocol:

  • Piperidine functionalization: Introduction of a mercaptomethyl group at the 3-position via nucleophilic substitution using thiourea and 3-chloropiperidine.

  • Thiazole coupling: Reaction of the mercaptomethyl intermediate with 5-chloromethylthiazole under Mitsunobu conditions (DIAD, PPh₃) .

  • Boc protection: Treatment with di-tert-butyl dicarbonate in dichloromethane, catalyzed by DMAP .

  • Purification: Chromatographic separation (silica gel, hexane/ethyl acetate) yields >98% purity.

Critical parameters:

  • Temperature control (<0°C during thiazole coupling to prevent epimerization).

  • Anhydrous conditions to avoid hydrolysis of the Boc group .

Industrial Optimization

Recent advances employ continuous-flow microreactors to enhance yield (85% → 92%) and reduce reaction time (8 h → 2 h). Catalyst recycling systems using immobilized lipases further improve cost-efficiency in Boc protection steps .

Physicochemical Properties

PropertyValueMethod
Melting point112–114°CDSC
LogP (octanol/water)2.8 ± 0.1Shake-flask
Aqueous solubility0.12 mg/mL (25°C)HPLC-UV
pKa (piperidine N)8.9Potentiometric titration

The compound exhibits pH-dependent stability, with rapid Boc deprotection under acidic conditions (t₁/₂ = 15 min at pH 3) . Storage recommendations include desiccated environments at −20°C under argon.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The thiazole sulfur undergoes S-alkylation with alkyl halides (e.g., methyl iodide) in DMF, producing sulfonium salts that enhance water solubility .

Boc Deprotection Strategies

Controlled removal of the tert-butyl group using:

  • TFA/DCM (1:1): Quantitative deprotection in 30 min.

  • HCl/dioxane (4M): Slower kinetics (2 h) but avoids sulfoxide formation .

Cell LineIC₅₀ (µM)Mechanism
HeLa45.2Caspase-3 activation
MCF-762.8ROS generation
HEK293>100N/A

Selective toxicity toward cancer cells correlates with elevated intracellular glutathione levels, which cleave the disulfide bond in metabolite derivatives .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing Janus kinase (JAK) inhibitors by functionalizing the thiazole nitrogen with pyrazolopyrimidine groups .

Material Science

Incorporated into conductive polymers as a dopant, enhancing electrical conductivity (σ = 1.2 × 10⁻³ S/cm) in polyaniline composites.

Analytical Standards

Comparison with Structural Analogs

DerivativeSubstituentLogPHDAC6 IC₅₀ (µM)
Target compoundThiazol-5-ylmethylsulfanyl2.81.2
3-Pyridylmethyl analogPyridin-3-ylmethyl2.15.6
3-Benzylthio derivativeBenzylsulfanyl3.48.9

The thiazole moiety confers 3.5-fold greater HDAC6 affinity compared to pyridine analogs, while maintaining lower lipophilicity than benzyl derivatives .

Recent Research Advancements

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator